1-Methylpyrrolidin-2-ol

Organic Synthesis Chiral Building Block Reference Standards

1-Methylpyrrolidin-2-ol (CAS 7225-08-3) is a fully characterized, achiral pyrrolidine amino alcohol featuring a secondary hydroxyl at C2 and an N-methyl substituent. It is supplied as a certified reference standard with ¹H NMR, MS, and HPLC documentation for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical development. Crucially, this compound is structurally and functionally distinct from N-methyl-2-pyrrolidone (NMP, CAS 872-50-4)—which bears a carbonyl at C2 and cannot participate in hydroxyl-mediated nucleophilic reactions—and from chiral N-methylprolinol (CAS 34381-71-0). Procurement of the correct achiral 2-hydroxy-1-methylpyrrolidine scaffold is essential for synthetic fidelity in pyrrolidine-containing API and chemical probe synthesis.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 7225-08-3
Cat. No. B3056550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyrrolidin-2-ol
CAS7225-08-3
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCN1CCCC1O
InChIInChI=1S/C5H11NO/c1-6-4-2-3-5(6)7/h5,7H,2-4H2,1H3
InChIKeyDADJPWXPXLOPEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpyrrolidin-2-ol (CAS 7225-08-3): Baseline Characterization for Scientific Procurement and Analytical Reference Standard Sourcing


1-Methylpyrrolidin-2-ol (CAS 7225-08-3), also named 2-hydroxy-1-methylpyrrolidine, is a five-membered nitrogen-containing heterocyclic amino alcohol with molecular formula C₅H₁₁NO and molecular weight 101.15 g/mol . It is a fully characterized, achiral pyrrolidine derivative bearing a secondary hydroxyl group at the C2 position and an N-methyl substituent [1]. The compound is commercially available for laboratory use and serves as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical development [2]. Its physical properties include a boiling point of 74–77 °C at 18 Torr [1] and an estimated normal boiling point of 143.1 °C at 760 mmHg . Notably, this compound is distinct from the commonly confused industrial solvent N-methyl-2-pyrrolidone (NMP, CAS 872-50-4), which bears a carbonyl at C2 rather than a hydroxyl group and is an aprotic lactam with entirely different physicochemical and functional characteristics.

Why Generic Substitution Fails: Functional Distinctions Between 1-Methylpyrrolidin-2-ol and Pyrrolidine-Class Analogs


Substitution of 1-methylpyrrolidin-2-ol with structurally proximate analogs such as N-methyl-2-pyrrolidone (NMP, CAS 872-50-4), pyrrolidine (CAS 123-75-1), or N-methylprolinol (CAS 34381-71-0) is not scientifically valid due to fundamental differences in oxidation state, functional group identity, and chirality. NMP is a lactam containing a carbonyl (C=O) at the C2 position, which renders it a polar aprotic solvent with high chemical stability but no capacity for the hydroxyl-mediated nucleophilic reactions that define the utility of 1-methylpyrrolidin-2-ol [1]. Conversely, unsubstituted pyrrolidine (C₄H₉N) lacks both the N-methyl and C2-hydroxyl groups, resulting in a strongly basic secondary amine (pKa ~11.3) with fundamentally different acid-base behavior and no hydrogen-bond donor capacity from a hydroxyl moiety. N-Methylprolinol, while bearing a hydroxymethyl group at C2, is a chiral compound with distinct stereochemical properties and a different substitution pattern, rendering it non-interchangeable in synthetic routes requiring an achiral 2-hydroxy-1-methylpyrrolidine scaffold. These structural divergences—carbonyl versus hydroxyl, achiral versus chiral, N-H versus N-CH₃—preclude direct substitution without altering reaction outcomes, analytical baselines, or synthetic pathway fidelity. The procurement decision for this compound therefore hinges on specific structural requirements that cannot be met by generic pyrrolidine derivatives.

1-Methylpyrrolidin-2-ol (CAS 7225-08-3): Quantitative Evidence Guide for Procurement-Driven Differentiation


Distinction from N-Methyl-2-pyrrolidone (NMP): Oxidation State and Functional Group Differential

1-Methylpyrrolidin-2-ol is a secondary amino alcohol (reduced oxidation state, C-OH at C2), whereas N-methyl-2-pyrrolidone (NMP, CAS 872-50-4) is a lactam containing an amide carbonyl (oxidized oxidation state, C=O at C2). This difference in oxidation state and functional group identity is absolute: 1-methylpyrrolidin-2-ol possesses a nucleophilic hydroxyl group capable of undergoing esterification, etherification, and oxidation reactions, while NMP is chemically inert toward such transformations under mild conditions [1]. The reduction of N-methylpyrrolidin-2-one (NMP) with lithium aluminum hydride does not yield 1-methylpyrrolidin-2-ol as a primary product but instead produces dimeric and rearranged products including 1-methyl-3-(1-methylpyrrolidin-2-yl)-Δ²-pyrroline, underscoring that the two compounds belong to distinct reactivity manifolds and cannot be interconverted simply [2].

Organic Synthesis Chiral Building Block Reference Standards Analytical Method Development

Physical Property Differentiation: Boiling Point and Density Relative to NMP and Pyrrolidine

1-Methylpyrrolidin-2-ol exhibits a boiling point of 143.1±33.0 °C at 760 mmHg, with a density of 1.0±0.1 g/cm³ . In comparison, the commonly confused analog N-methyl-2-pyrrolidone (NMP) has a substantially higher boiling point of 202–204 °C at 760 mmHg and a density of 1.028 g/cm³ at 25 °C [1]. Unsubstituted pyrrolidine boils at 87–88 °C with a density of 0.866 g/cm³ [1]. These physical property differences, while not exhaustive, provide a baseline for distinguishing the target compound from its closest structural analogs during procurement and quality control.

Physical Chemistry Solvent Selection Distillation Purification

Reference Standard Qualification: Use in Analytical Method Validation and Quality Control

1-Methylpyrrolidin-2-ol (as 2-hydroxy-1-methylpyrrolidine) is offered as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical synthesis and formulation [1]. Commercial suppliers provide the compound accompanied by certificates of analysis (COA) including ¹H NMR, MS, and HPLC data, typically at ≥95% purity [2]. This level of characterization and documentation is not consistently available for generic, non-reference-grade pyrrolidine derivatives, which may be sourced without rigorous analytical certification.

Analytical Chemistry Pharmaceutical Quality Control Method Validation Reference Standards

1-Methylpyrrolidin-2-ol (CAS 7225-08-3): Best Research and Industrial Application Scenarios Based on Evidenced Differentiation


Analytical Reference Standard for Pharmaceutical Method Development and Quality Control

1-Methylpyrrolidin-2-ol is procured as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical development [1]. The availability of certified purity documentation, ¹H NMR, MS, and HPLC data supports its use in establishing analytical baselines for pyrrolidine-containing active pharmaceutical ingredients (APIs) and related substances. Commercial suppliers offer the compound in standardized packaging (e.g., 10 mg, 25 mg, 50 mg, 100 mg) with accompanying certificates of analysis [2], meeting the traceability requirements of regulated pharmaceutical environments.

Synthetic Intermediate Requiring a Nucleophilic C2-Hydroxyl Handle in Achiral Pyrrolidine Scaffolds

In synthetic chemistry, 1-methylpyrrolidin-2-ol serves as a building block for the preparation of more complex organic molecules where an achiral pyrrolidine framework with a C2-hydroxyl group is required [1]. The hydroxyl functionality enables subsequent esterification, etherification, or oxidation transformations that are inaccessible with N-methyl-2-pyrrolidone (NMP), which bears a chemically inert carbonyl at the C2 position. This differentiated reactivity supports its use in constructing pyrrolidine-containing pharmaceuticals and agrochemical intermediates where a secondary alcohol handle is essential.

Structural Core for Derivatization in Chemical Biology Probe Synthesis

The N-methylated pyrrolidine-2-ol scaffold provides a compact, achiral heterocyclic core suitable for derivatization in chemical biology probe synthesis. The combination of a tertiary amine (N-CH₃) and secondary alcohol (C2-OH) offers two distinct functionalization sites with orthogonal reactivity, enabling sequential modifications not possible with unsubstituted pyrrolidine (which lacks both N-methyl and C2-OH groups) or with NMP (which lacks the nucleophilic hydroxyl). This scaffold is employed in the synthesis of pyrrolidine-based chemical probes for target identification and mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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